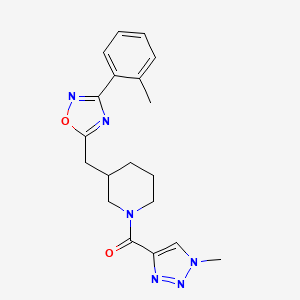

(1-methyl-1H-1,2,3-triazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Descripción

The compound “(1-methyl-1H-1,2,3-triazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” (hereafter referred to as Compound A) features a methanone core linking two heterocyclic moieties:

- 1-Methyl-1H-1,2,3-triazol-4-yl: A methyl-substituted triazole ring, which enhances metabolic stability compared to unsubstituted triazoles .

- 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine: A piperidine ring substituted with a 1,2,4-oxadiazole group bearing an ortho-methylphenyl (o-tolyl) substituent.

Compound A has a molecular formula of C₁₈H₂₀N₆O₂ and a molecular weight of 352.4 g/mol .

Propiedades

IUPAC Name |

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c1-13-6-3-4-8-15(13)18-20-17(27-22-18)10-14-7-5-9-25(11-14)19(26)16-12-24(2)23-21-16/h3-4,6,8,12,14H,5,7,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDBJYLOTWIERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CN(N=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. One common approach includes:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Synthesis of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative.

Piperidine Ring Formation: The piperidine ring can be introduced via reductive amination or other suitable methods.

Coupling Reactions: The final step involves coupling the triazole, oxadiazole, and piperidine moieties using appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

(1-methyl-1H-1,2,3-triazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. The incorporation of the triazole moiety in this compound enhances its efficacy against various pathogens. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi effectively.

Case Study: Antifungal Activity

A study demonstrated that triazole derivatives possess antifungal activity against Candida albicans. The compound was synthesized and tested for its inhibitory concentration (IC50), revealing promising results comparable to established antifungal agents .

Cancer Treatment

Triazole-containing compounds have been investigated for their anticancer properties. The unique structural features of this compound may contribute to its ability to inhibit cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

In vitro studies showed that a related triazole derivative inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism involved the modulation of specific signaling pathways associated with cell survival .

Agricultural Applications

Pesticidal Properties

The oxadiazole component in this compound suggests potential use as a pesticide or herbicide. Research into oxadiazoles has indicated their effectiveness in controlling agricultural pests.

Case Study: Insecticidal Activity

A recent study evaluated the insecticidal effects of oxadiazole derivatives against Spodoptera frugiperda, a common agricultural pest. The results indicated a significant reduction in pest populations when treated with the compound, highlighting its potential as a bio-pesticide .

Material Science

Polymer Chemistry

The unique structure of this compound allows it to be used as a building block for polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Synthesis of Functional Polymers

Research has shown that integrating triazole derivatives into polymer backbones can improve their flame retardancy. A series of experiments demonstrated that polymers containing triazole units exhibited lower flammability compared to traditional polymers .

Data Tables

Mecanismo De Acción

The mechanism of action of (1-methyl-1H-1,2,3-triazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Heterocyclic Core Modifications

Triazole Variants

- Compound B: (1H-1,2,4-Triazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone Differs from Compound A by replacing the 1-methyl-1,2,3-triazole with a 1H-1,2,4-triazole. Molecular weight: 352.4 g/mol (identical to Compound A) .

- Compound C: (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)(1H-1,2,3-triazol-5-yl)methanone Features dual triazole rings with methyl substituents. Higher lipophilicity due to additional methyl groups, which may enhance membrane permeability compared to Compound A .

Oxadiazole Variants

- Compound D: Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone Replaces the triazole in Compound A with a cyclopentyl group and substitutes the o-tolyl with pyridin-4-yl. The pyridinyl group introduces basicity, altering solubility and binding interactions in biological systems .

Tetrazole Analogs

- Compound E: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Replaces triazole/oxadiazole with tetrazole, a metabolically stable heterocycle. Ethane linker instead of methanone may reduce conformational rigidity .

Substituent Effects

Positional Isomerism (o-tolyl vs. p-tolyl)

- Compound F: 5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone Uses para-methylphenyl (p-tolyl) instead of o-tolyl.

Methyl Group Impact

Physicochemical Properties

Research Findings and Implications

Synthetic Accessibility: Compound A’s synthesis likely follows routes similar to those in , involving enaminone intermediates and piperidine substitution reactions (yields: 79–96%) . Chloroacetyl chloride and piperidine, as described in , may be key reagents for piperidine functionalization .

Biological Relevance: The o-tolyl group in Compound A increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration compared to pyridinyl analogs like Compound D . Patent data (–8) suggests oxadiazole-piperidine methanones are explored for kinase inhibition, implying Compound A may have similar targets .

Stability and Reactivity :

- Methyl groups on triazole (A ) and oxadiazole (o-tolyl ) improve metabolic stability over unmethylated analogs, critical for in vivo efficacy .

Actividad Biológica

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a hybrid molecule that incorporates both a triazole and an oxadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

This compound can be broken down into two significant components:

- Triazole moiety : Known for its role in various pharmacological activities, including antimicrobial and anticancer properties.

- Oxadiazole moiety : Recognized for its anticancer and anti-inflammatory effects.

Molecular Structure

The molecular formula is with a molecular weight of approximately 362.43 g/mol. The structure includes:

- A triazole ring which enhances the compound's ability to interact with biological targets.

- An oxadiazole unit , which has been shown to exhibit significant cytotoxicity against various cancer cell lines.

Anticancer Activity

Research indicates that compounds containing oxadiazole scaffolds exhibit potent anticancer properties. For instance:

- Mechanism of Action : Oxadiazoles have been shown to inhibit key enzymes and pathways involved in cancer cell proliferation. They interact with nucleic acids and proteins that are critical for tumor growth .

Case Studies

- Cytotoxicity Testing : A study reported that derivatives of oxadiazoles demonstrated IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound may show similar or enhanced activity due to its unique structural features .

- Molecular Docking Studies : Docking simulations suggest strong binding affinities between the triazole/oxadiazole hybrid and target proteins involved in cancer progression, such as HDAC (Histone Deacetylase) and thymidylate synthase .

Antimicrobial Activity

The triazole component is well-documented for its antifungal properties. Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exhibiting fungicidal effects.

Relevant Research

Research has highlighted that triazole derivatives can effectively combat fungal infections by disrupting membrane integrity . Given the structural similarities, it is plausible that this compound may exhibit similar antimicrobial properties.

Anti-inflammatory Effects

Compounds containing oxadiazoles have also been associated with anti-inflammatory activity. They may inhibit pro-inflammatory cytokines and enzymes such as COX (Cyclooxygenase), contributing to their therapeutic potential in inflammatory diseases .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis involves multi-step heterocyclic coupling. A typical approach includes:

- Step 1: Formation of the 1,2,4-oxadiazol-5-ylmethyl intermediate via cyclization of o-tolyl-substituted amidoxime with ethyl chloroacetate under reflux in ethanol .

- Step 2: Functionalization of the piperidine ring via nucleophilic substitution using the oxadiazole intermediate.

- Step 3: Coupling with the 1-methyl-1H-1,2,3-triazole moiety using a carbodiimide-mediated amidation reaction (e.g., EDCI/HOBt in DMF) .

Optimization requires monitoring reaction progress via TLC or HPLC. Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) can improve yields.

Q. How can the compound’s structure be validated post-synthesis?

- Methodological Answer: Use a combination of:

- 1H/13C NMR: Confirm the presence of key signals (e.g., triazole C-H at δ ~7.5–8.0 ppm, piperidine N-CH2 at δ ~2.5–3.5 ppm) .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and oxadiazole/triazole ring vibrations .

- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer: Prioritize:

- Enzyme Inhibition Assays: Test against targets like cytochrome P450 or kinases using fluorescence-based protocols (IC50 determination) .

- Cellular Viability Assays: Use MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?

- Methodological Answer:

- Solubility: Perform phase-solubility studies in buffers (pH 1.2–7.4) with surfactants (e.g., Tween-80) or co-solvents (DMSO ≤1%) .

- Bioavailability: Use parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models to measure intestinal absorption .

Discrepancies may arise from polymorphic forms; characterize crystallinity via XRD .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite with protein structures (e.g., PDB: 3LD6 for 14-α-demethylase). Focus on hydrogen bonding with oxadiazole/triazole rings and hydrophobic interactions with o-tolyl groups .

- Molecular Dynamics (MD): Simulate ligand-protein stability over 50–100 ns trajectories (GROMACS/AMBER) to assess binding free energies (MM-PBSA) .

Q. How can regioselectivity challenges in triazole-oxadiazole coupling be addressed?

- Methodological Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., Boc-protection of piperidine nitrogen) during coupling .

- Catalytic Optimization: Screen Pd/Cu catalysts (e.g., Pd(PPh3)4) for cross-coupling efficiency in inert atmospheres .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.